molecular formula C17H20N2O2 B15063871 Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- CAS No. 88350-29-2

Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)-

Cat. No.: B15063871
CAS No.: 88350-29-2
M. Wt: 284.35 g/mol
InChI Key: LGHDRIVSFGSNML-UHFFFAOYSA-N
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Description

Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- is a chemical compound with the molecular formula C₁₇H₂₀N₂O₂ It is known for its unique structure, which includes a quinoline moiety linked to a cyclohexyl group through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- typically involves the reaction of 8-hydroxyquinoline with N-cyclohexylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial and anti-inflammatory properties. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexylacetamide: Similar structure but lacks the quinoline moiety.

    8-Hydroxyquinoline: Contains the quinoline moiety but lacks the cyclohexylacetamide linkage.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- is unique due to its combined structural features of both quinoline and cyclohexylacetamide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88350-29-2

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-cyclohexyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C17H20N2O2/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h4-7,10-11,14H,1-3,8-9,12H2,(H,19,20)

InChI Key

LGHDRIVSFGSNML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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